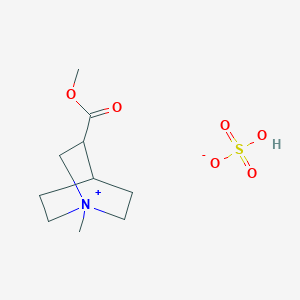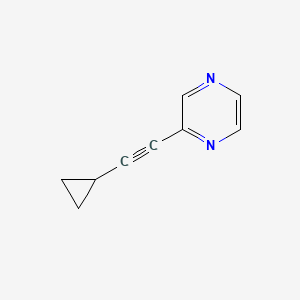
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes multiple hydroxyl groups and a naphthacene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthacene core.
Amidation: Formation of the carboxamide group through reactions with amines.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the purity and consistency of the product through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide involves its interaction with various molecular targets:
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
DNA intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Anhydrotetracycline: Shares a similar naphthacene core but differs in functional groups.
Tetracycline: Another related compound with antibiotic properties.
Minocycline: A derivative with enhanced activity against certain bacterial strains.
Uniqueness
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide stands out due to its specific hydroxylation pattern and carboxamide group, which confer unique chemical and biological properties
Propiedades
Número CAS |
3988-13-4 |
|---|---|
Fórmula molecular |
C19H13NO5 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
1,3,11,12-tetrahydroxytetracene-2-carboxamide |
InChI |
InChI=1S/C19H13NO5/c20-19(25)15-12(21)7-10-6-9-5-8-3-1-2-4-11(8)16(22)13(9)17(23)14(10)18(15)24/h1-7,21-24H,(H2,20,25) |
Clave InChI |
TZGFFEIAVLKUAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=C4C=C(C(=C(C4=C(C3=C2O)O)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)

![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)



![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)



![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)



